Praziquantel

Catalog No.
S540133
CAS No.
55268-74-1
M.F
C19H24N2O2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praziquantel

CAS Number

55268-74-1

Product Name

Praziquantel

IUPAC Name

2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2

InChI Key

FSVJFNAIGNNGKK-UHFFFAOYSA-N

SMILES

Array

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
3.81e-01 g/L

Synonyms

Biltricide, Cesol, Cisticid, Cysticide, Droncit, Drontsit, EMBAY 8440, Prasiquantel, Praziquantel, Praziquantel, (+-)-Isomer, Praziquantel, (R)-Isomer, Praziquantel, (S)-Isomer, Pyquiton, Traziquantel

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2

The exact mass of the compound Praziquantel is 312.18378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 400 mg/l0.00 m3.81e-01 g/l>46.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757285. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Avermectins, Eprinomectin, combinations, Antiparasitic products, insecticides and repellents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Praziquantel is a pyrazinoisoquinoline derivative and the established first-line active pharmaceutical ingredient (API) for the treatment of schistosomiasis and cestode (tapeworm) infections. Commercially procured as a racemic mixture of its (R)- and (S)-enantiomers, it functions by inducing rapid calcium ion influx in susceptible parasites, leading to tetanic muscle contraction and tegumental disruption[1]. As a Biopharmaceutics Classification System (BCS) Class II compound, praziquantel exhibits high intestinal permeability but poor aqueous solubility, making it a primary candidate for advanced formulation research, including solid dispersions, lipid-based delivery systems, and co-crystallization to enhance its dissolution rate and bioavailability [2]. Its procurement is driven by its irreplaceable role in mass drug administration (MDA) programs and veterinary deworming protocols, where it serves as the benchmark against which novel anthelmintics and formulation technologies are evaluated.

Substituting praziquantel with broad-spectrum benzimidazoles, such as albendazole or mebendazole, fails in targeted trematode and cestode applications due to fundamentally different mechanisms of action. Benzimidazoles target nematode tubulin polymerization, which is ineffective against the voltage-gated calcium channels of adult Schistosoma species [1]. While pure (R)-praziquantel (L-praziquantel) is the active eutomer, substituting the standard racemic praziquantel with the pure enantiomer is currently cost-prohibitive for most large-scale manufacturing and standard formulation research workflows, as chiral resolution or asymmetric synthesis significantly increases API cost[2]. Furthermore, substituting praziquantel with veterinary analogs like epsiprantel fails in specific regulatory contexts, such as international pet travel compliance, because epsiprantel leaves residual worm burdens of zoonotic tapeworms like Echinococcus multilocularis [3].

Superior Egg Reduction Efficacy vs. Albendazole in Schistosomiasis

In network meta-analyses evaluating treatments for urinary schistosomiasis, praziquantel demonstrates significantly higher efficacy in reducing parasite egg counts compared to broad-spectrum alternatives. At a standard 40 mg/kg dose, praziquantel achieved an exclusive superiority in egg reduction rate with a Surface Under the Cumulative Ranking (SUCRA) score of 94.4%, whereas albendazole (400 mg) and other alternatives ranked significantly lower in reducing the intensity of egg excretion[1].

Evidence DimensionEgg reduction rate (SUCRA score)
Target Compound DataPraziquantel (40 mg/kg): SUCRA = 94.4%
Comparator Or BaselineAlbendazole / Metrifonate / Artesunate baselines: SUCRA < 83%
Quantified DifferencePraziquantel ranked as the most efficient drug for egg count reduction.
ConditionsIn vivo human trials (urinary schistosomiasis / S. haematobium)

Validates the procurement of praziquantel as the mandatory API for trematode-specific mass drug administration programs where benzimidazoles lack sufficient egg-clearing efficacy.

Cost-Viability of Racemic Praziquantel vs. L-Praziquantel for Scale-Up

Although the schistosomicidal activity of praziquantel resides entirely in the (R)-enantiomer (L-praziquantel), the commercial racemic mixture remains the dominant procured form due to manufacturing economics. The production of pure L-praziquantel requires complex dynamic kinetic resolution or asymmetric synthesis, which is considerably more expensive than the straightforward synthesis of the racemate [1]. Consequently, racemic praziquantel remains the standard for large-scale formulation studies and global supply chains.

Evidence DimensionManufacturing complexity and cost
Target Compound DataRacemic Praziquantel: Low-cost, mature synthetic route
Comparator Or BaselineL-Praziquantel: High cost due to chiral resolution requirements
Quantified DifferenceRacemic form allows for economically viable mass production compared to the cost-prohibitive pure enantiomer.
ConditionsIndustrial API synthesis and procurement

Ensures buyers understand that despite the presence of the inactive (S)-enantiomer, racemic praziquantel is the economically necessary choice for standard formulation development and mass production.

Formulation Compatibility: Dissolution Enhancement via Solid Dispersions

As a BCS Class II drug, unformulated praziquantel suffers from poor aqueous solubility, limiting its bioavailability. However, it exhibits excellent compatibility with hydrophilic copolymers in solid dispersion (SD) formulations. When formulated with PEG 4000 and Poloxamer 188 via solvent evaporation, the resulting amorphous solid dispersion significantly outperformed commercial praziquantel tablets, achieving higher Cmax and Area Under the Curve (AUC) values at a 5 mg/kg oral dosage [1].

Evidence DimensionIn vivo bioavailability (Cmax and AUC)
Target Compound DataPraziquantel in PEG 4000/P188 Solid Dispersion: Enhanced Cmax and AUC
Comparator Or BaselineCommercial Praziquantel Tablets: Lower Cmax and AUC
Quantified DifferenceSignificant increase in oral bioavailability parameters for the SD formulation.
ConditionsIn vivo oral administration (5 mg/kg) / 0.1 M HCl dissolution

Demonstrates to formulation scientists that procuring raw praziquantel API for integration into polymer-based solid dispersions is a proven pathway to overcome its inherent BCS Class II limitations.

Complete Clearance of Zoonotic Tapeworms vs. Epsiprantel

In veterinary applications targeting the zoonotic tapeworm Echinococcus multilocularis, praziquantel provides complete clearance, whereas its close analog epsiprantel does not. Studies show that while epsiprantel is highly efficacious against common tapeworms, it leaves residual worm burdens of E. multilocularis in approximately half of treated subjects[1]. Because of this, praziquantel remains the exclusively mandated drug for the UK Pet Travel Scheme (PETS) to prevent the introduction of this parasite.

Evidence DimensionEchinococcus multilocularis clearance
Target Compound DataPraziquantel: Complete clearance, regulatory approved
Comparator Or BaselineEpsiprantel: 50% of subjects retain residual worm burdens
Quantified DifferencePraziquantel eliminates the residual infection risk present with epsiprantel.
ConditionsIn vivo veterinary treatment (canine/feline models)

Dictates the procurement of praziquantel over epsiprantel for veterinary formulators developing products intended to meet strict international travel and zoonotic disease regulations.

Mass Drug Administration (MDA) Formulations for Schistosomiasis

Because praziquantel achieves a superior egg reduction rate (SUCRA 94.4%) compared to broad-spectrum anthelmintics, it is the mandatory API for large-scale procurement in global health initiatives targeting Schistosoma haematobium and S. mansoni[1]. The racemic form is prioritized to maintain cost-efficiency at scale.

Development of Bioavailability-Enhanced Solid Dispersions

Due to its BCS Class II status, raw praziquantel API is heavily procured by pharmaceutical R&D laboratories to develop advanced delivery systems. Formulators utilize hydrophilic polymers (e.g., PEG 4000, Poloxamer 188) or mesoporous carriers to create amorphous solid dispersions that significantly increase the drug's Cmax and overall oral bioavailability [2].

Veterinary Anthelmintic Co-Formulations for Pet Travel Compliance

In the veterinary sector, praziquantel is procured for integration into multi-API deworming chewables and tablets. Its proven ability to completely clear Echinococcus multilocularis without the residual worm burdens seen with epsiprantel makes it the required active ingredient for products designed to comply with international pet travel schemes [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

312.183778013 Da

Monoisotopic Mass

312.183778013 Da

Heavy Atom Count

23

LogP

2.5
2.5

Appearance

Solid powder

Melting Point

136-138 °C
136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6490C9U457

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 85 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 83 of 85 companies with hazard statement code(s):;
H302 (12.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (90.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Praziquantel is indicated in patients aged 1 year and older for the treatment of the schistosomiasis due to all species of Schistosoma (for example, Schistosoma mekongi, Schistosoma japonicum, Schistosoma mansoni and Schistosoma hematobium) and clonorchiasis and opisthorchiasis due to the liver flukes, Clonorchis sinensis/Opisthorchis viverrini (approval of this indication was based on studies in which the two species were not differentiated).
FDA Label
Echinococcosis or hydatid disease is induced mainly by Echinococcus granulosus and occasionally by Echinococcus multilocularis (alveolaris) and affects the liver predominantly... Surgical management is the cornerstone of treatment. Complete removal of the cyst (total pericystectomy or hepatectomy) ensures a permanent cure and should be the first-choice treatment for cystic disease. Cyst evacuation, partial cystectomy, and drainage or omentoplasty, may be alternative choices in difficult cases. Albendazole, mebendazole and praziquantel are options for treating small cysts and preventing recurrence after surgery...
Currently, praziquantel is the only drug recommended by the World Health Organization for treating schistosomiasis; however, cases of drug resistance have been reported.
Schistosomiasis is a neglected tropical disease caused by infection with blood flukes of the genus Schistosoma. Praziquantel is the first-line treatment, and is also provided in preventive chemotherapy campaigns by mass drug administration (MDA) to afflicted communities.
Schistosomiasis is the second most important parasitic disease of public health importance in Africa. Schistosomiasis control has focused on treating school-aged children (greater than 6 years) and adults through MDA.
Parasitic diseases are major constraints in fish mariculture. Praziquantel can effectively treat a range of flatworm parasites in a variety of fish species and has the potential for broader application.

Livertox Summary

Praziquantel is an anthelmintic agent with activity against a broad spectrum of trematodes and cestodes that is used predominantly in the therapy of schistosomiasis, liver flukes, and cysticercosis. Praziquantel therapy has been reported to cause serum aminotransferase elevations during therapy, but clinically apparent liver injury after its use is rare if it occurs at all.

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Anthelmintics; Antiparasitic Agents
Anthelmintic Agents

Pharmacology

Praziquantel is an anthelmintic used in most schistosome and many cestode infestations. Praziquantel effects the permeability of the cell membrane resulting in the contraction of schistosomes. The drug further causes vacuolization and disintegration of the schistosome tegument. The effect is more marked on adult worms compared to young worms. An increased calcium influx may play an important role. Secondary effects are inhibition of glucose uptake, lowering of glycogen levels and stimulation of lactate release. The action of praziquantel is limited very specifically to trematodes and cestodes; nematodes (including filariae) are not affected.
Praziquantel is a pyrazinoisoquinoline derivative with anthelminthic property. Praziquantel increases the permeability of the tegument of susceptible worms, resulting in an influx and increase in intra-tegumental calcium leading to rapid contractions and paralysis of the worm's musculature through a subsequent increase in levels of calcium in the sarcoplasmic reticulum. In addition, vacuolization of the tegumental syncytium and blebbing results in tegument disintegration, leads to antigen exposure and elicit host defense responses to the worm. The result is the formation of granulomas and phagocytosis.

MeSH Pharmacological Classification

Anthelmintics

ATC Code

QP54AA54
QP52AA51
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02B - Antitrematodals
P02BA - Quinoline derivatives and related substances
P02BA01 - Praziquantel

Mechanism of Action

Although the exact mechanism of action is unknown, praziquantel was hypothesized to target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum, due to the lack of two conserved serine residues in these subunits. This is supported by the finding that co-administration of calcium channel blockers like nicarpidine and nifedipine renders 50% of Schistosoma mansoni resistant to praziquantel. Increased exposure of antigens on the worm surface was also observed, but little research has been done to elucidate on the mechanism of action.

Pictograms

Irritant

Irritant

Other CAS

135526-78-2
55268-74-1
57452-31-0

Absorption Distribution and Excretion

After oral administration of praziquantel, about 80% of the dose is absorbed. In subjects with normal hepatic function who received 40 mg/kg of praziquantel under fasting conditions, the mean ± SD Cmax and AUC were 0.83 ± 0.52 µg/mL and 3.02 ± 0.59 µg/mL x hr. The Tmax was 1.48 ± 0.74 hours.
Approximately 80% of an oral dose of praziquantel is excreted in the kidneys, almost exclusively (greater than 99%) in the form of praziquantel metabolites.
Following a single oral dose of 40 mg/kg of praziquantel in healthy volunteers, the volume of distribution was estimated to be 7695 ± 2716 L.
Following a single oral dose of 40 mg/kg of praziquantel in healthy volunteers, the clearance was estimated to be 11.4 ± 2.8 L/kg/h.

Metabolism Metabolites

Praziquantel is rapidly metabolized by the cytochrome P450 enzyme system and undergoes a first-pass effect after oral administration.

Wikipedia

Praziquantel

Biological Half Life

Following oral administration, the elimination half-life of praziquantel in serum ranges between 0.8 to 1.5 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

Schistosomiasis: a rare cause of gastrointestinal bleeding

Julia Lim, Shweta Sharma, Damian Dowling
PMID: 34250605   DOI: 10.5694/mja2.51169

Abstract




[Vulva bilharzia in a 10-year-old girl living in Kirane-Mali: a case report]

Bakary Sayon Kéita, Tiémoko Sogodogo, Drissa Goïta, Ousmane Diawara, Djibril Doucouré, Madou Traoré, Sidy Sangaré, Mamadou Sayon Kéita, Manifa Théra, Sounkalo Dao
PMID: 34178230   DOI: 10.11604/pamj.2021.39.2.28693

Abstract

Genital schistosomiasis is mainly located in the neck of the uterus and the vagina, less frequently on the vulva, the fallopian tubes and ovaries and rarely in the body of the uterus. We here report the case of a 10-year-old girl admitted with a swelling on the vulva in whom histological examination showed cutaneous schistosomiasis due to Schistosoma haematobium. Outcome was favorable with a single 40 mg/kg mg dose of praziquantel, with tumor regression.


The praziquantel in preschoolers (PIP) trial: study protocol for a phase II PK/PD-driven randomised controlled trial of praziquantel in children under 4 years of age

Emily L Webb, Andrew Edielu, Hannah W Wu, Narcis B Kabatereine, Edridah M Tukahebwa, Alfred Mubangizi, Moses Adriko, Alison M Elliott, William W Hope, Patrice A Mawa, Jennifer F Friedman, Amaya L Bustinduy
PMID: 34488846   DOI: 10.1186/s13063-021-05558-1

Abstract

Over 200 million individuals worldwide are infected with Schistosoma species, with over half of infections occurring in children. Many children experience first infections early in life and this impacts their growth and development; however praziquantel (PZQ), the drug used worldwide for the treatment of schistosomiasis, only has regulatory approval among adults and children over the age of four, although it is frequently used "off label" in endemic settings. Furthermore, pharmacokinetic/pharmacodynamics (PK/PD) evidence suggests the standard PZQ dose of 40 mg/kg is insufficient in preschool-aged children (PSAC). Our goal is to understand the best approaches to optimising the treatment of PSAC with intestinal schistosomiasis.
We will conduct a randomised, controlled phase II trial in a Schistosoma mansoni endemic region of Uganda and a Schistosoma japonicum endemic region of the Philippines. Six hundred children, 300 in each setting, aged 12-47 months with Schistosoma infection will be randomised in a 1:1:1:1 ratio to receive either (1) 40 mg/kg PZQ at baseline and placebo at 6 months, (2) 40 mg/kg PZQ at baseline and 40 mg/kg PZQ at 6 months, (3) 80 mg/kg PZQ at baseline and placebo at 6 months, or (4) 80 mg/kg PZQ at baseline and 80 mg/kg PZQ at 6 months. Following baseline treatment, children will be followed up for 12 months. The co-primary outcomes will be cure rate and egg reduction rate at 4 weeks. Secondary outcomes include drug efficacy assessed by novel antigenic endpoints at 4 weeks, actively collected adverse events and toxicity for 12 h post-treatment, morbidity and nutritional outcomes at 6 and 12 months, biomarkers of inflammation and environmental enteropathy and PZQ PK/PD parameters.
The trial will provide valuable information on the safety and efficacy of the 80 mg/kg PZQ dose in PSAC, and on the impact of six-monthly versus annual treatment, in this vulnerable age group.
ClinicalTrials.gov
. Registered on 21 Aug 2018.


Subarachnoid racemose neurocysticercosis with cerebellar involvement: an old friend in an infrequent location?

Diana Maritza Parra-Cárdenas, María Teresa Vargas-Cuervo, Jorge Armando Montejo-Coy, Carlos Mauricio Calderon-Vargas, Diego Fernando Severiche-Bueno
PMID: 34161549   DOI: 10.1590/S1678-9946202163043

Abstract

Taenia solium is the most common parasitic infection of the central nervous system and it can cause parenchymal or extra-parenchymal lesions. Subarachnoid cysticercosis is a type of extra-parenchymal infection in which the prevalence is not known and racemose NC with cerebellar involvement has been rarely reported. The diagnosis is challenging because of its similarity to other infectious diseases or to subarachnoid involvement of systemic malignancies. Treatment usually requires cysticide drugs, however, there are no randomized studies concerning the anti-parasitic treatment in subarachnoid NC. We present a case of racemose NC in the cerebellar hemisphere to draw attention to this pathology, endemic in many parts of the world; and highlight all the current gaps in our understanding of this entity.


Investigation on the uptake of ciprofloxacin, chloramphenicol and praziquantel by button mushrooms

Julia Schildt, Max Rüdiger, Annemarie Richter, David M Schumacher, Corinna Kürbis
PMID: 34087715   DOI: 10.1016/j.foodchem.2021.130092

Abstract

Button mushrooms are widely produced edible basidiomycetes. Commercially, they are cultivated on substrates containing fermented horse manure and chicken feces. Since pharmacologically active substances (PAS) might be introduced into the food chain via animal treatment, their residues may be present in manure used for mushroom growth. Previous studies in plants have demonstrated an uptake of PAS from the agricultural environment. The present study was performed to investigate the presence of PAS in button mushrooms. For analysis, a multi-analyte method for the detection of 21 selected PAS using liquid chromatography tandem-mass spectrometry was developed, successfully validated and applied to commercially available button mushrooms. Traces of chloramphenicol were detected in two of 20 samples. Additionally, in a mushroom cultivation experiment an uptake of ciprofloxacin, chloramphenicol and praziquantel was conducted. Throughout the whole experiment, praziquantel was present in quantifiable amounts in mushrooms and in high quantities in soil.


Anthelmintics for people with neurocysticercosis

Edward J M Monk, Katharine Abba, Lakshmi N Ranganathan
PMID: 34060667   DOI: 10.1002/14651858.CD000215.pub5

Abstract

Neurocysticercosis is a parasitic infection of the central nervous system by the larval stage of the pork tapeworm and is a common cause of seizures and epilepsy in endemic areas. Anthelmintics (albendazole or praziquantel) may be given alongside supportive treatment (antiepileptics/analgesia) with the aim of killing these larvae (cysticerci), with or without corticosteroid treatment. However, there are potential adverse effects of these drugs, and the cysticerci may eventually die without directed anthelminthic treatment.
To assess the effects of anthelmintics on people with neurocysticercosis.
We searched the Cochrane Infectious Diseases Group Specialized Register, the Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE, Embase, LILACS, the WHO ICTRP, and ClinicalTrials.gov, up to 21 October 2020.
Randomized controlled trials comparing anthelmintics and supportive treatment (+/- corticosteroids) with supportive treatment alone (+/- corticosteroids) for people with neurocysticercosis.
Two review authors independently screened the title and abstract of all articles identified by the search. We obtained full-text articles to confirm the eligibility of all studies that passed screening. One review author extracted data, which a second review author checked. Two review authors assessed the risk of bias of each trial and performed GRADE assessments. In cases of disagreement at consensus discussion stage between review authors, we consulted a third review author. We calculated risk ratios (RR) for dichotomous variables, with 95% confidence intervals (CIs) for pooled data from studies with similar interventions and outcomes.
We included 16 studies in the review. Only two studies investigated praziquantel and did not report data in a format that could contribute to meta-analysis. Most results in this review are therefore applicable to albendazole versus placebo or no anthelmintic. The aggregate analysis across all participants with neurocysticercosis did not demonstrate a difference between groups in seizure recurrence, but heterogeneity was marked (RR 0.94, 95% CI 0.78 to 1.14; 10 trials, 1054 participants; I
= 67%; low-certainty evidence). When stratified by participants with a single cyst or multiple cysts, pooled analysis suggests that albendazole probably improves seizure recurrence for participants with a single cyst (RR 0.61, 95% CI 0.4 to 0.91; 5 trials, 396 participants; moderate-certainty evidence). All studies contributing to this analysis recruited participants with non-viable, intraparenchymal cysts only, and most participants were children. We are uncertain whether or not albendazole reduces seizure recurrence in participants with multiple cysts, as the certainty of the evidence is very low, although the direction of effect is towards albendazole causing harm (RR 2.05, 95% CI 1.28 to 3.31; 2 trials, 321 participants; very low-certainty evidence). This analysis included a large study containing a highly heterogeneous population that received an assessment of unclear risk for multiple 'Risk of bias' domains. Regarding radiological outcomes, albendazole probably slightly improves the complete radiological clearance of lesions (RR 1.22, 95% CI 1.07 to 1.39; 13 trials, 1324 participants; moderate-certainty evidence) and the evolution of cysts (RR 1.27, 95% CI 1.10 to 1.47; 6 trials, 434 participants; moderate-certainty evidence). More adverse events appeared to be observed in participants treated with either albendazole or praziquantel compared to those receiving placebo or no anthelmintic. The most commonly reported side effects were headache, abdominal pain, and nausea/vomiting.
For participants with a single cyst, there was less seizure recurrence in the albendazole group compared to the placebo/no anthelmintic group. The studies contributing to this evidence only recruited participants with a non-viable intraparenchymal cyst. We are uncertain whether albendazole reduces seizure recurrence for participants with multiple cysts. We also found that albendazole probably increases radiological clearance and evolution of lesions. There were very few studies reporting praziquantel outcomes, and these findings apply to albendazole only.


Low awareness and common misconceptions about schistosomiasis in endemic lowland areas in Western Ethiopia: a mixed-methods study

Alemayehu Assefa, Berhanu Erko, Svein Gunnar Gundersen, Girmay Medhin, Nega Berhe
PMID: 34088297   DOI: 10.1186/s12889-021-11106-y

Abstract

Understanding the health behavior of the target population is crucial for sustainable schistosomiasis control. The aim of this study was to assess schistosomiasis related levels of knowledge, attitude, and practices of communities in lowland areas of western Ethiopia, where schistosomiasis is endemic.
A community-based multilevel triangulation mixed-methods design was conducted in three schistosomiasis endemic villages in the Abbey and Didessa valleys of the Benishangul Gumuz Region of Western Ethiopia, where mass drug administration (MDA) was done 30 years back and again the last 5 years. A structured survey questionnaire, in-depth interviews, focused group discussions, and observation was conducted to assess levels of knowledge, attitude, and practices related to schistosomiasis in the communities.
Among the survey participants, 13% reported having heard of schistosomiasis, locally called Pecka (meaning worm). The majority of this 13% believe that schistosomiasis is caused by the biting of the worm Pecka, while others say drinking dirty water is the cause of infection, or they didn't know what the cause is. A majority of respondents answered "I don't know" to most of the questions about established knowledge of schistosomiasis. Male participants and students were more aware of schistosomiasis than their counterparts, and awareness increased with the educational level. Only one participant perceived that schistosomiasis was a serious disease. There were negative attitudes and misconceptions about the drug used in the mass treatment and many complaints were raised related to the size of the tablet and its side effects. There was no local budget and specific plan to prevent and control the disease. Local health personnel had insufficient knowledge about schistosomiasis, and the diagnosis and treatment capacities of local health institutions were poor.
In the current research area, schistosomiasis prevention and control recommendations should be redesigned to change the knowledge, attitudes, and practices of the community and local health workers. It is also necessary to have the local budget and trained manpower in order to diagnose and treat schistosomiasis locally. There is a great need to have a safer Praziquantel pediatric formulation.


Surgical management outcome of cerebral schistosomiasis: a case report and review of the literature

Moayad Moawia ZainElabdin Ahmed, Haytham Hussein Mohammed Osman, Alaa Hatim Ameer Mohamed, Alaaeldin Ginawi
PMID: 34022948   DOI: 10.1186/s13256-021-02828-z

Abstract

Schistosomiasis is a parasitic infection that commonly affects the gastrointestinal and genitourinary tracts. Cerebral schistosomiasis is rare, and few operative cases have been reported in the literature. Diagnosis is usually challenging due to the similarity of the lesion to many other brain conditions. Treatment usually requires surgical resection combined with the use of antiparasitic agents, which often results in good outcomes and excellent prognosis.
A 24-year-old, previously healthy Afro-asiatic man presented to our neurosurgical outpatient clinic complaining of headache and an attack of convulsions. On examination, he had bilateral lower limb weakness more on the right side. Laboratory investigations including stool and urine general test results were unremarkable. Magnetic resonance imaging of the brain was performed and showed an intra-axial left parietal mass; a granulomatous lesion was suggested in the differential diagnoses. The patient underwent craniotomy and total resection of the lesion. Histopathology confirmed the presence of active cerebral Schistosoma mansoni infection. Orally administered praziquantel was initiated at a dose of 20 mg/kg twice a day for a total of 3 days along with oral administration of corticosteroids for 2 weeks. The patient improved postoperatively without residual weakness and with no further convulsions.
Cerebral schistosomiasis is a rare but important consideration in the list of differential diagnoses of cerebral space-occupying lesions. This is of particular importance in in endemic areas like Sudan. In order to reach a diagnosis, careful social and occupational history need to be obtained and correlated with the clinical, laboratory, and radiological findings. Surgical resection along with the use of proper antiparasitic agents usually provides the best clinical outcomes.


Whole-genome sequencing of Schistosoma mansoni reveals extensive diversity with limited selection despite mass drug administration

Duncan J Berger, Thomas Crellen, Poppy H L Lamberton, Fiona Allan, Alan Tracey, Jennifer D Noonan, Narcis B Kabatereine, Edridah M Tukahebwa, Moses Adriko, Nancy Holroyd, Joanne P Webster, Matthew Berriman, James A Cotton
PMID: 34362894   DOI: 10.1038/s41467-021-24958-0

Abstract

Control and elimination of the parasitic disease schistosomiasis relies on mass administration of praziquantel. Whilst these programmes reduce infection prevalence and intensity, their impact on parasite transmission and evolution is poorly understood. Here we examine the genomic impact of repeated mass drug administration on Schistosoma mansoni populations with documented reduced praziquantel efficacy. We sequenced whole-genomes of 198 S. mansoni larvae from 34 Ugandan children from regions with contrasting praziquantel exposure. Parasites infecting children from Lake Victoria, a transmission hotspot, form a diverse panmictic population. A single round of treatment did not reduce this diversity with no apparent population contraction caused by long-term praziquantel use. We find evidence of positive selection acting on members of gene families previously implicated in praziquantel action, but detect no high frequency functionally impactful variants. As efforts to eliminate schistosomiasis intensify, our study provides a foundation for genomic surveillance of this major human parasite.


Case Report: Diagnosis and Assessment of Cure Approaches for Acute Schistosomiasis in Pre-School Children

Marta G Cavalcanti, Délia Celser Engel, Aline Fernandes de Araujo Cunha, José Mauro Peralta
PMID: 34054799   DOI: 10.3389/fimmu.2021.624736

Abstract

Acute schistosomiasis (AS) manifests with a broad spectrum of clinical features in pediatric populations. Diagnosis may be difficult in the absence of detectable numbers of eggs. As a result, new approaches may be required to achieve an accurate diagnosis. Optimal praziquantel (PZQ) treatment regimen for young children is debatable. Also, the post-treatment response is still poorly evaluated due to the lack of reliable markers. A group of 6 children (a toddler and 5 pre-school children) and one pre-adolescent were investigated for AS clinical manifestations and followed-up for two years after treatment. Ova detection was performed by Kato-Katz (KK) and presence of
DNA was assessed by real-time PCR (rt-PCR) in stool samples. IgG and IgE anti-
levels and urinary antigen were detected by ELISA and point-of-care circulating cathodic antigen (POC-CCA) testing in serum and urine, respectively. AS clinical symptoms were present in 5/7 (71.4%) of the infected children, and hypereosinophilia was detected in all of them. Ova detection and serology were positive in only 3/7 (44.9%) and 4/7 (57.1%), respectively. However, real-time PCR (rt-PCR) showed the presence of
DNA in 6/7 (85.7%) of the cases, and urinary antigen was detected in all infected children. The long-term follow-up after treatment with three doses of PZQ (80mg/kg/dose), showed high cure rates (CR) as demonstrated by the DNA-based assay as well as reduced levels of side effects. CR based on urinary antigen detection ranged from 28.6 to 100%, being the highest CR due to double testing the 2-year post-treatment samples. The results suggest that high dose and repeated treatment with PZQ might be effective for AS in young children. Also, new laboratory markers should be considered to diagnosis and monitor the drug response.


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